molecular formula C5H6N4O B135014 2,4-Diaminopyrimidine-5-carboxaldehyde CAS No. 20781-06-0

2,4-Diaminopyrimidine-5-carboxaldehyde

Cat. No.: B135014
CAS No.: 20781-06-0
M. Wt: 138.13 g/mol
InChI Key: GPWNWKWQOLEVEQ-UHFFFAOYSA-N
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Description

2,4-Diaminopyrimidine-5-carboxaldehyde is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diaminopyrimidine-5-carboxaldehyde typically involves the reaction of 2,4-diaminopyrimidine with formylating agents. One common method is the Vilsmeier-Haack reaction, where 2,4-diaminopyrimidine reacts with N,N-dimethylformamide and phosphorus oxychloride to yield the desired carboxaldehyde derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Diaminopyrimidine-5-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Various alkylating or acylating agents under basic or acidic conditions.

Major Products Formed

    Oxidation: 2,4-Diaminopyrimidine-5-carboxylic acid.

    Reduction: 2,4-Diaminopyrimidine-5-methanol.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

2,4-Diaminopyrimidine-5-carboxaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: Investigated for its potential as a building block in the synthesis of nucleic acid analogs.

    Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diaminopyrimidine: Lacks the aldehyde group, making it less reactive in certain chemical transformations.

    2,4-Diaminopyrimidine-5-carboxylic acid: The oxidized form of 2,4-diaminopyrimidine-5-carboxaldehyde, with different chemical properties and reactivity.

    2,4-Diaminopyrimidine-5-methanol: The reduced form, with an alcohol group instead of an aldehyde.

Uniqueness

This compound is unique due to the presence of both amino and aldehyde functional groups, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in synthetic chemistry and a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,4-diaminopyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O/c6-4-3(2-10)1-8-5(7)9-4/h1-2H,(H4,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWNWKWQOLEVEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)N)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70309219
Record name 2,4-Diaminopyrimidine-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70309219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20781-06-0
Record name 20781-06-0
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Record name 2,4-Diaminopyrimidine-5-carboxaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-diaminopyrimidine-5-carbaldehyde
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